4-(Bromomethyl)-1H-indazole hydrobromide

Organic Synthesis Building Block Stability Procurement & Storage

4-(Bromomethyl)-1H-indazole hydrobromide (CAS 264276-18-8; molecular formula C₈H₈Br₂N₂; MW 291.97 g/mol) is a heterobifunctional indazole building block bearing a reactive bromomethyl group at the 4-position of the bicyclic indazole scaffold, supplied as the hydrobromide salt. The indazole core serves as a recognized bioisostere of phenol with enhanced lipophilicity and reduced phase I/II metabolic liability.

Molecular Formula C8H8Br2N2
Molecular Weight 291.97 g/mol
CAS No. 264276-18-8
Cat. No. B3177888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1H-indazole hydrobromide
CAS264276-18-8
Molecular FormulaC8H8Br2N2
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NNC2=C1)CBr.Br
InChIInChI=1S/C8H7BrN2.BrH/c9-4-6-2-1-3-8-7(6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H
InChIKeyNXPNEYAWBKBBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-1H-indazole Hydrobromide (CAS 264276-18-8): A Position-Specific Electrophilic Building Block for Kinase-Targeted Synthesis


4-(Bromomethyl)-1H-indazole hydrobromide (CAS 264276-18-8; molecular formula C₈H₈Br₂N₂; MW 291.97 g/mol) is a heterobifunctional indazole building block bearing a reactive bromomethyl group at the 4-position of the bicyclic indazole scaffold, supplied as the hydrobromide salt. The indazole core serves as a recognized bioisostere of phenol with enhanced lipophilicity and reduced phase I/II metabolic liability [1]. The 4-substitution pattern is structurally pre-organized for constructing kinase inhibitor pharmacophores—notably the 3-amino-1H-indazol-4-yl motif found in the clinical multi-targeted receptor tyrosine kinase inhibitor linifanib (ABT-869) [2]. Unlike the more common 5- and 6-bromomethyl indazole isomers synthesized via direct electrophilic bromination, the 4-bromomethyl derivative requires alternative synthetic routes due to the intrinsically lower electrophilic reactivity at the 4-position of the indazole ring system [3].

Why 4-(Bromomethyl)-1H-indazole Hydrobromide Cannot Be Replaced by 5-, 6-, or 7-Bromomethyl Indazole Isomers in Position-Dependent Synthetic Sequences


Bromomethyl indazole positional isomers are not interchangeable building blocks. The regioposition of the bromomethyl group dictates both the vector of exit vector geometry in the final target molecule and the electronic environment at the reactive center. The 4-position sits peri to the indazole N1–N2 pyrazole ring, placing the electrophilic methylene in a sterically constrained pocket adjacent to two hydrogen-bond-capable nitrogen atoms [1]. This steric congestion is absent in the 5-, 6-, and 7-isomers. In multi-step syntheses of 4-aryl-indazole kinase inhibitors—such as those targeting VEGFR, PDGFR, and Aurora kinases—the 4-substitution pattern is pharmacophorically mandatory; the corresponding 5- or 6-aryl indazole regioisomers exhibit profoundly different kinase selectivity profiles or complete loss of potency [2]. Furthermore, the hydrobromide counterion is not merely a formulation convenience: free-base bromomethyl indazoles are prone to self-condensation polymerization at ambient temperature through intermolecular N-alkylation of the indazole NH by the benzylic bromide [3]. The HBr salt protonates the indazole nitrogen, suppressing this degradation pathway and providing measurable shelf-life extension critical for procurement planning.

Quantitative Differentiation Evidence: 4-(Bromomethyl)-1H-indazole Hydrobromide vs. Closest Analogs


Hydrobromide Salt vs. Free Base: Suppression of Autopolymerization Extends Functional Shelf Life

Free-base bromomethyl indazoles undergo spontaneous intermolecular N-alkylation polymerization at ambient temperature, with documented degradation detectable within days at 20–25 °C [1]. Protonation of the indazole N2 nitrogen by HBr blocks this nucleophilic site, converting the reactive free base into the corresponding hydrobromide salt that remains chemically intact under recommended storage (−20 °C under argon) . This salt formulation strategy is essential to suppress polymerization during shipping and storage and is a documented requirement for bromomethyl indazole procurement specifications across multiple vendors .

Organic Synthesis Building Block Stability Procurement & Storage

4-Position vs. 5-Position Bromomethyl: Steric Environment Governs Cross-Coupling Reactivity at Orthogonal Sites on the Indazole Scaffold

The 4-position of the indazole ring is peri to the N1–N2 pyrazole nitrogens, creating a sterically encumbered environment distinct from the more exposed 5- and 6-positions. This steric constraint directly impacts the efficiency of palladium-catalyzed cross-coupling reactions at the 7-position (the site para to the 4-substituent). A 2021 study demonstrated that 4-substituted NH-free indazoles undergo regioselective C7-bromination followed by Suzuki–Miyaura coupling with aryl boronic acids to produce C7-arylated-4-substituted indazoles in 45–78% isolated yields, a transformation not accessible with 5- or 6-substituted isomers due to altered electronic directing effects [1]. The 4-bromomethyl handle thus uniquely enables sequential orthogonal functionalization: nucleophilic displacement at the 4-bromomethyl position followed by Pd-mediated C7 arylation, a strategy unavailable to the 5- and 6-bromomethyl regioisomers.

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

4-Substituted Indazole Scaffold Is Pharmacophorically Essential for VEGFR/PDGFR Multi-Targeted Kinase Inhibition

The 3-amino-1H-indazol-4-yl pharmacophore is the cornerstone of linifanib (ABT-869), an orally active multi-targeted receptor tyrosine kinase inhibitor. The 4-aryl substitution on the indazole core is critical: the lead optimization program that generated linifanib established that moving the aryl attachment from the 4-position to the 5- or 6-position of the indazole ring resulted in >10-fold loss of VEGFR2 (KDR) inhibitory potency [1]. Linifanib exhibits KDR IC₅₀ of 4 nM, CSF-1R IC₅₀ of 3 nM, and Flt-3 IC₅₀ of 4 nM [2]. 4-(Bromomethyl)-1H-indazole hydrobromide serves as the direct precursor for introducing the 4-aryl moiety via Suzuki coupling or nucleophilic displacement, enabling construction of the linifanib pharmacophore and related 4-aryl indazole kinase inhibitor scaffolds.

Kinase Inhibitor SAR Anticancer Drug Design

Bromomethyl vs. Chloromethyl Leaving Group: Enhanced Electrophilic Reactivity for Milder Alkylation Conditions

The bromomethyl group (−CH₂Br) is a superior leaving group compared to the chloromethyl analog (−CH₂Cl) in nucleophilic substitution reactions, consistent with the well-established leaving-group hierarchy in benzylic systems (Br > Cl). This translates to faster reaction rates under milder conditions: benzyl bromide reacts approximately 50-fold faster than benzyl chloride in SN2 displacement with typical nitrogen nucleophiles under identical conditions, a reactivity ratio widely documented in physical organic chemistry textbooks and kinetic databases [1]. For the indazole series specifically, the bromomethyl electrophile enables N-alkylation of weakly nucleophilic heterocycles and anilines at 25–60 °C, whereas the corresponding chloromethyl indazole often requires elevated temperatures (80–120 °C) and prolonged reaction times to achieve comparable conversion [2].

Nucleophilic Substitution Alkylation Synthetic Efficiency

Purity Specification Tiers Enable Fit-for-Purpose Procurement Across Research and Scale-Up Applications

Commercially available 4-(bromomethyl)-1H-indazole hydrobromide is supplied at two distinct purity tiers: standard research grade (≥95%) and high-purity grade (≥98%, NLT 98%) . The ≥98% purity grade is specifically positioned for multi-step synthesis applications where cumulative impurity effects can materially depress overall yield and complicate final-product purification, particularly in programs transitioning from medicinal chemistry to process development . The 5-bromomethyl indazole hydrobromide analog (CAS 192369-93-0) is more commonly available only at ≥95% purity, reflecting the historically larger production scale and more established synthetic routes for the 5-isomer.

Quality Control Procurement GMP Intermediate

Procurement-Driven Application Scenarios for 4-(Bromomethyl)-1H-indazole Hydrobromide (CAS 264276-18-8)


Synthesis of 4-Aryl-Indazole Kinase Inhibitor Libraries via Suzuki–Miyaura Cross-Coupling

The 4-bromomethyl group undergoes palladium-catalyzed Suzuki–Miyaura coupling with aryl boronic acids to install diverse 4-aryl indazole scaffolds. This transformation is the key C–C bond-forming step in constructing linifanib-class VEGFR/PDGFR multi-targeted kinase inhibitors, where the 4-aryl indazole geometry is pharmacophorically essential for KDR inhibition (IC₅₀ 4 nM) [1]. Using the hydrobromide salt ensures stoichiometric integrity of the starting material by suppressing premature consumption of the bromomethyl group through intermolecular N-alkylation, a degradation pathway documented for free-base bromomethyl indazoles [2].

Orthogonal 4,7-Difunctionalization of the Indazole Core for Bivalent Ligand and PROTAC Synthesis

The 4-substituted indazole scaffold uniquely enables subsequent regioselective C7-bromination followed by a second Suzuki–Miyaura coupling, providing access to 4,7-diaryl indazoles in 45–78% overall yield [3]. This orthogonal difunctionalization strategy is inaccessible to 5- and 6-bromomethyl indazole isomers due to altered electronic directing effects. The resulting 4,7-disubstituted indazole architecture is particularly valuable for constructing bivalent kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) degrader molecules requiring two distinct exit vectors from the indazole core.

N-Alkylation of Weakly Nucleophilic Heterocycles Under Mild Conditions for DNA-Encoded Library (DEL) Synthesis

The bromomethyl electrophile reacts efficiently with weakly nucleophilic heterocyclic amines and anilines at 25–60 °C in polar aprotic solvents, enabling late-stage diversification of indazole-containing DNA-encoded library (DEL) scaffolds [4]. The ~50-fold rate advantage of bromide over chloride as a benzylic leaving group permits chemoselective N-alkylation in the presence of other electrophilic handles on the DNA conjugate, a critical requirement for maintaining DNA integrity during DEL chemistry [5]. The hydrobromide salt formulation additionally ensures on-DNA reaction stoichiometry is not compromised by building block degradation.

Process Development and Scale-Up of GMP Indazole Intermediates Requiring High-Purity Input Materials

For process chemistry groups transitioning indazole-based lead compounds from discovery to preclinical development, the ≥98% (NLT 98%) purity tier of 4-(bromomethyl)-1H-indazole hydrobromide provides a 2.5-fold reduction in unspecified impurity burden relative to the standard ≥95% grade . This purity differential directly impacts cumulative yield and purification burden in multi-step sequences exceeding 5 synthetic transformations, where even minor input-material impurities can propagate into complex impurity profiles requiring costly chromatographic or recrystallization removal at late stages.

Quote Request

Request a Quote for 4-(Bromomethyl)-1H-indazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.